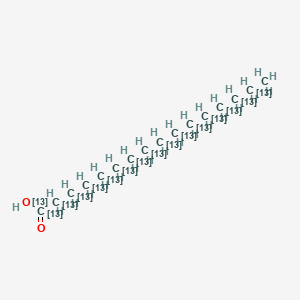

Palmitic acid-13C16

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(1,2,3,4,5,6,7,8,9,10,11,12,13,14,15,16-13C16)hexadecanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H32O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18/h2-15H2,1H3,(H,17,18)/i1+1,2+1,3+1,4+1,5+1,6+1,7+1,8+1,9+1,10+1,11+1,12+1,13+1,14+1,15+1,16+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPCSVZSSVZVIGE-BZDICNBSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[13CH3][13CH2][13CH2][13CH2][13CH2][13CH2][13CH2][13CH2][13CH2][13CH2][13CH2][13CH2][13CH2][13CH2][13CH2][13C](=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H32O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60584437 | |

| Record name | (~13~C_16_)Hexadecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60584437 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56599-85-0 | |

| Record name | (~13~C_16_)Hexadecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60584437 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Palmitic acid-13C16 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to the Application of 13C16-Palmitic Acid in Research and Development

Introduction

13C16-Palmitic acid is a stable, non-radioactive, isotopically labeled form of palmitic acid, the most common saturated fatty acid found in animals and plants[1][2][3][4]. In this molecule, all 16 carbon atoms are replaced with the heavy isotope, carbon-13 (¹³C). This labeling makes it an invaluable tool for researchers, particularly in the fields of metabolomics and lipidomics, as it allows for the precise tracing of palmitic acid's metabolic fate without the safety concerns associated with radioisotopes[5][6]. Its primary use is as a tracer to study metabolic pathways, quantify fatty acid metabolism, and assess the biosynthesis of complex lipids in various biological systems[1][2][7].

Core Applications in Research

The versatility of 13C16-palmitic acid allows for its application across a spectrum of research areas, from cellular metabolism to whole-body physiology.

1. Metabolic Flux and Lipidomic Analysis 13C16-palmitic acid is extensively used to trace the dynamic movement of palmitate through various metabolic pathways. By introducing the labeled fatty acid to cells, tissues, or whole organisms, scientists can monitor its incorporation into a wide array of downstream metabolites and complex lipids using mass spectrometry (MS) techniques like liquid chromatography-mass spectrometry (LC-MS)[7][8][9].

Key applications include:

-

Studying Lipid Biosynthesis: Researchers can track the synthesis of glycerolipids, glycerophospholipids, and sphingolipids[7][10]. For instance, studies in HepG2 cells have used 13C16-palmitic acid to observe dynamic changes in lipid classes like triglycerides (TG), diglycerides (DG), ceramides (Cer), and phosphatidylcholines (PC) over time[9]. In human placental explants, it was found that 13C-palmitic acid was predominantly directed into the synthesis of phosphatidylcholines (PCs), accounting for 74% of the labeled lipids[8].

-

Investigating Fatty Acid Oxidation (FAO): The breakdown of the labeled palmitate through β-oxidation can be monitored by detecting ¹³C-labeled intermediates of the TCA cycle or, in whole-body studies, the release of ¹³CO₂ in expired air[5][11].

-

Elucidating Metabolic Partitioning: It helps to understand how fatty acids are allocated between different metabolic fates, such as storage in triglycerides versus incorporation into membrane phospholipids or oxidation for energy[8][12]. A study in fasting mice demonstrated that the liver is a central buffering system for excess fatty acids, with the bulk of labeled palmitate being incorporated into hepatic triglycerides and phosphatidylcholine[12].

2. Drug Development and Pharmacokinetics In the process of drug development, stable isotopes like ¹³C are incorporated into molecules to serve as tracers for quantification[1]. This allows for precise measurement of a drug's absorption, distribution, metabolism, and excretion (ADME) profile. While not a drug itself, 13C16-palmitic acid serves as a critical tool in studies investigating the metabolic effects of new therapeutic agents, particularly those targeting metabolic diseases like diabetes, obesity, and non-alcoholic fatty liver disease.

3. Clinical Diagnostics: The Breath Test The ¹³C-palmitic acid breath test is a non-invasive method used to assess whole-body fatty acid oxidation[13][14]. After oral administration, the labeled palmitic acid is metabolized, and the rate of its oxidation is quantified by measuring the ratio of ¹³CO₂ to ¹²CO₂ in exhaled breath over time[15][16]. This test can be used to study metabolic alterations in various conditions, including mitochondrial fatty acid oxidation disorders and carnitine deficiencies[14]. While it can be used to study the metabolism of long-chain fatty acids, it is distinct from tests using medium-chain fatty acids like the ¹³C-octanoic acid breath test, which is primarily used to measure the rate of gastric emptying[17].

Quantitative Data Summary

The following table summarizes quantitative parameters from various studies utilizing 13C16-palmitic acid, providing a comparative overview of its application.

| Study Model | Tracer Administered | Concentration / Dose | Duration | Key Quantitative Findings | Reference |

| Human Placental Explants | ¹³C₁₆-Palmitic Acid | 4.3 mM (in stock solution) | 3, 24, 48 hours | 74% of labeled palmitic acid was incorporated into phosphatidylcholines (PCs). | [8] |

| Fasting Mice (C57BL/6N) | [U-¹³C]-Palmitate | 20 nmol/kg body weight (bolus) | 10 minutes | Labeled acylcarnitines were significantly higher in muscle (0.95 nmol/g protein) than in liver (0.002 nmol/g protein). Labeled triglycerides in the liver reached 511 nmol/g protein. | [12] |

| HepG2 Cells | ¹³C₁₆-Palmitic Acid | 0.3 mM | 4, 8, 16 hours | Significant isotope labeling observed in diglycerides (DG) and ceramides (Cer). | [9] |

| HEK293 Cells | [U-¹³C]-Palmitic Acid | 0.1 mM | 3 hours | ~60% of the total palmitoyl-CoA pool became ¹³C-labeled. The rate of de novo C16:0-ceramide synthesis was 62 ± 3 pmol/h per mg protein. | [10] |

| NIH/3T3 Fibroblasts | ¹³C₁₆-Palmitate | 0.1 mM | 24 hours | 127 distinct ¹³C₁₆-labeled lipid species were synthesized and detected. | [7] |

| Human Subjects (Breath Test) | [1-¹³C]Palmitic Acid | 9-13.5 mg/kg body weight | 9 days (diet) | The whole-body oxidation rate of [1-¹³C]palmitic acid was significantly greater than that of [16-¹³C]palmitic acid, suggesting up to 34% undergoes chain shortening. | [13] |

Experimental Protocols & Methodologies

Detailed methodologies are crucial for the reproducibility and interpretation of tracer studies. Below are synthesized protocols based on published research.

Protocol 1: In Vitro Metabolic Labeling of Cultured Cells

This protocol is a composite for treating adherent cell lines like HepG2 or NIH/3T3 to study lipid biosynthesis.

-

Preparation of ¹³C₁₆-Palmitate-BSA Complex:

-

Dissolve 13C16-palmitic acid in a suitable solvent (e.g., ethanol).

-

Prepare a fatty-acid-free Bovine Serum Albumin (BSA) solution (e.g., 1.5% in culture media)[8].

-

Add the palmitate solution to the BSA solution while stirring at 37°C. The BSA binds to the fatty acid, ensuring its solubility and facilitating cellular uptake.

-

The final concentration for cell treatment is typically in the range of 0.1 mM to 0.3 mM[7][9].

-

-

Cell Culture and Treatment:

-

Culture cells (e.g., HepG2, HEK293, NIH/3T3) to a desired confluency in standard culture plates[7][9][10].

-

Replace the standard culture medium with the medium containing the ¹³C₁₆-palmitate-BSA complex.

-

Incubate the cells for the desired time course (e.g., 1, 4, 8, 16, 24 hours) under standard culture conditions (37°C, 5% CO₂)[7][9].

-

-

Metabolite Extraction:

-

After incubation, wash the cells with cold PBS to remove residual media[8].

-

Harvest the cells and perform a lipid extraction. A common method is the Bligh-Dyer extraction using a chloroform:methanol:water solvent system[8].

-

Alternatively, for broader metabolite analysis, cells can be harvested in 80% methanol, homogenized, and centrifuged to separate the aqueous extracts from the protein pellet[11].

-

-

Analysis:

Protocol 2: In Vivo Tracer Study in Animal Models

This protocol describes a typical acute tracer experiment in mice.

-

Animal Preparation:

-

Fast male C57BL/6N mice overnight (e.g., 15 hours) to induce a metabolic state where fatty acids are a primary energy source[12].

-

Anesthetize the mice before the procedure.

-

-

Tracer Administration:

-

Prepare a sterile solution of [U-¹³C]-palmitate.

-

Administer a bolus injection of the tracer into the caudal (tail) vein. A typical dose is around 20 nmol/kg of body weight[12].

-

-

Sample Collection:

-

Sample Processing and Analysis:

Protocol 3: ¹³C-Palmitic Acid Breath Test in Human Subjects

This protocol outlines the general procedure for a whole-body fatty acid oxidation study.

-

Subject Preparation:

-

Tracer Administration:

-

Breath Sample Collection:

-

Sample Analysis:

-

The ¹³CO₂/¹²CO₂ ratio in the collected breath samples is measured using an isotope ratio mass spectrometer (IRMS) or a non-dispersive isotope-selective infrared spectrometer[15][16].

-

The rate of fatty acid oxidation is calculated from the enrichment of ¹³CO₂ in the breath over time, often expressed as a cumulative percentage of the administered dose recovered[14].

-

Visualizations of Workflows and Pathways

The following diagrams, generated using the DOT language, illustrate key processes involving 13C16-palmitic acid.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Palmitic acid (U-¹³Cââ, 98%) | Cambridge Isotope Laboratories, Inc. [isotope.com]

- 3. Case Study: Palmitic Acid [rockedu.rockefeller.edu]

- 4. Palmitic acid (U-¹³Cââ, 98%) - Cambridge Isotope Laboratories, CLM-409-0.5 [isotope.com]

- 5. 2024.sci-hub.se [2024.sci-hub.se]

- 6. Measurement of plasma free fatty acid turnover and oxidation using [1-13C]palmitic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A parallel reaction monitoring-mass spectrometric method for studying lipid biosynthesis in vitro using 13C16-palmitate as an isotope tracer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. academic.oup.com [academic.oup.com]

- 9. Stable Isotope-Labeled Lipidomics to Unravel the Heterogeneous Development Lipotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Factors to consider in using [U-C]palmitate for analysis of sphingolipid biosynthesis by tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 13C Stable Isotope Tracing Reveals Distinct Fatty Acid Oxidation Pathways in Proliferative vs. Oxidative Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Chain shortening of palmitic acid in human subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. In vivo stable isotope studies in three patients affected with mitochondrial fatty acid oxidation disorders: limited diagnostic use of 1-13C fatty acid breath test using bolus technique - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. europeanreview.org [europeanreview.org]

- 16. 13C-breath tests: current state of the art and future directions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. The [ 13C]octanoic acid breath test for gastric emptying quantification: A focus on nutrition and modeling - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Validation of deuterium-labeled fatty acids for the measurement of dietary fat oxidation during physical activity - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of Fully Labeled Palmitic Acid-¹³C₁₆

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical synthesis of fully carbon-13 labeled palmitic acid (Palmitic Acid-¹³C₁₆). This isotopically labeled fatty acid is an invaluable tracer for metabolic research, lipidomics, and drug development, enabling the precise tracking of palmitic acid's fate in biological systems. This document outlines a plausible multi-step synthetic route, details experimental protocols, presents quantitative data in structured tables, and includes visualizations of the synthetic pathway and analytical workflow.

Introduction

Palmitic acid is a ubiquitous saturated fatty acid that plays a central role in cellular metabolism and signaling. The ability to trace its metabolic pathways is crucial for understanding disease mechanisms, particularly in metabolic disorders, cardiovascular diseases, and cancer. Fully labeling palmitic acid with the stable isotope carbon-13 allows for its unambiguous detection and quantification by mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy, providing a powerful tool for researchers. This guide details a feasible chemical synthesis approach for producing high-purity Palmitic Acid-¹³C₁₆.

Synthetic Strategy Overview

The synthesis of fully labeled palmitic acid-¹³C₁₆ is a multi-step process that requires the careful assembly of a 16-carbon chain using ¹³C-labeled precursors. A robust and logical approach involves the construction of a C₁₅ labeled alkyl chain followed by the introduction of the sixteenth carbon as a carboxyl group. A plausible and effective strategy is the use of a Grignard reaction, a powerful tool in organic chemistry for forming carbon-carbon bonds.

The overall synthetic pathway can be visualized as follows:

physical and chemical properties of palmitic acid-13C16

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of Palmitic Acid-13C16, a stable isotope-labeled saturated fatty acid crucial for metabolic research and drug development. This document details its core characteristics, experimental protocols for its analysis, and its role in significant cellular signaling pathways.

Core Physical and Chemical Properties

This compound is a synthetic isotopologue of palmitic acid where all 16 carbon atoms are replaced with the carbon-13 (¹³C) isotope. This labeling makes it an invaluable tracer for metabolic flux analysis and as an internal standard for quantitative mass spectrometry-based lipidomics.

Quantitative Data Summary

| Property | Value | Source(s) |

| Molecular Formula | ¹³C₁₆H₃₂O₂ | [1] |

| Molecular Weight | 272.31 g/mol | [1][2] |

| Exact Mass | 272.29390762 Da | [2] |

| CAS Number | 56599-85-0 | [1][3] |

| Melting Point | 61-64 °C | [4] |

| Boiling Point (unlabeled) | 351-352 °C at 760 mmHg | [5] |

| Flash Point | 206 °C (closed cup) | [4] |

| Solubility | Soluble in DMSO (100 mg/mL with sonication) and Ethanol (20 mg/mL with sonication).[6] | |

| Appearance | Solid | [4] |

| Isotopic Purity | Typically ≥98% | [3] |

Experimental Protocols

Quantitative Analysis using Gas Chromatography-Mass Spectrometry (GC-MS)

This compound is frequently used as an internal standard for the quantification of endogenous palmitic acid. A common method involves derivatization to fatty acid methyl esters (FAMEs) followed by GC-MS analysis.

Methodology:

-

Lipid Extraction: Lipids are extracted from the biological sample (e.g., plasma, cells, tissue) using a solvent system such as chloroform:methanol (2:1, v/v), a method originally described by Folch et al.[7]

-

Saponification (Optional): To analyze total fatty acids (both free and esterified), the lipid extract is saponified using a methanolic base (e.g., 0.5 M KOH in methanol) to release fatty acids from complex lipids.

-

Derivatization to FAMEs: The fatty acids are converted to their more volatile methyl esters. A common method is to use an acidic catalyst, such as acetyl chloride in methanol, and heating the mixture.[7]

-

Extraction of FAMEs: The resulting FAMEs are extracted into an organic solvent like hexane.

-

GC-MS Analysis: The FAMEs are separated on a suitable GC column (e.g., a wax or polar-modified column) and detected by a mass spectrometer. Quantification is achieved by comparing the peak area of the analyte (unlabeled palmitic acid methyl ester) to the peak area of the internal standard (this compound methyl ester).[7][8]

Experimental Workflow for GC-MS Analysis

Caption: Workflow for the quantitative analysis of palmitic acid using GC-MS with a labeled internal standard.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the structure and dynamics of molecules. For ¹³C-labeled compounds like this compound, ¹³C NMR provides detailed information about the carbon skeleton.

Sample Preparation:

-

Quantity: For ¹³C NMR, a higher concentration is generally required compared to ¹H NMR. A typical amount is 10-50 mg of the compound.[9]

-

Solvent: The sample should be dissolved in 0.6-1.0 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent depends on the solubility of the analyte.

-

Filtration: To ensure a high-quality spectrum, the sample should be free of any particulate matter. It is recommended to filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.[9][10]

-

NMR Tube: Use a clean, high-quality 5 mm NMR tube.

-

Internal Standard: Tetramethylsilane (TMS) is a common internal standard for chemical shift referencing (0 ppm).

Expected ¹³C NMR Spectral Data (based on unlabeled palmitic acid):

| Carbon Atom | Approximate Chemical Shift (ppm) in CDCl₃ |

| C1 (Carboxyl) | ~180 |

| C2 | ~34 |

| C3 | ~25 |

| C4-C13 (Methylene chain) | ~29-30 |

| C14 | ~32 |

| C15 | ~23 |

| C16 (Methyl) | ~14 |

Note: The exact chemical shifts can vary slightly depending on the solvent and concentration.

Role in Cellular Signaling

Palmitic acid is not only a key metabolite but also an important signaling molecule involved in various cellular processes. The use of this compound allows for the tracing of its metabolic fate and its incorporation into signaling lipids. Two major pathways influenced by palmitic acid are the PI3K/Akt and NF-κB signaling pathways.

PI3K/Akt Signaling Pathway

Palmitic acid can modulate the phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt) pathway, which is a central regulator of cell growth, proliferation, survival, and metabolism.[11][12] In some contexts, high levels of palmitic acid can lead to insulin resistance by interfering with this pathway.[12]

Palmitic Acid and the PI3K/Akt Signaling Pathway

Caption: Palmitic acid can influence the PI3K/Akt signaling cascade, impacting key cellular functions.

NF-κB Signaling Pathway

Palmitic acid can also activate the nuclear factor-kappa B (NF-κB) signaling pathway, a key regulator of the inflammatory response.[13][14] This can occur through various mechanisms, including the activation of Toll-like receptors (TLRs).

Palmitic Acid and the NF-κB Signaling Pathway

Caption: Palmitic acid can trigger an inflammatory response by activating the NF-κB signaling pathway.

This technical guide provides foundational information for researchers working with this compound. For specific applications, further optimization of the described protocols may be necessary.

References

- 1. scbt.com [scbt.com]

- 2. This compound | C16H32O2 | CID 16217538 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Palmitic acid (U-¹³Cââ, 98%) - Cambridge Isotope Laboratories, CLM-409-0.5 [isotope.com]

- 4. This compound 13C 99atom , 99 CP 56599-85-0 [sigmaaldrich.com]

- 5. Palmitic acid - Wikipedia [en.wikipedia.org]

- 6. medchemexpress.com [medchemexpress.com]

- 7. jfda-online.com [jfda-online.com]

- 8. Fast gas chromatographic-mass spectrometric method for the evaluation of plasma fatty acid turnover using [1-13C]palmitate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. How to make an NMR sample [chem.ch.huji.ac.il]

- 10. NMR Sample Preparation [nmr.chem.umn.edu]

- 11. Frontiers | Molecular mechanism of palmitic acid and its derivatives in tumor progression [frontiersin.org]

- 12. Palmitic acid is an intracellular signaling molecule involved in disease development - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

The Isotopic Tracer Revolutionizing Fatty Acid Oxidation Research: A Technical Guide to Palmitic Acid-13C16

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The study of fatty acid oxidation (FAO) is pivotal in understanding metabolic health and disease, with profound implications for drug development in areas such as metabolic syndrome, non-alcoholic fatty liver disease (NAFLD), and diabetes. The advent of stable isotope tracers, particularly uniformly labeled palmitic acid-13C16 ([U-13C]palmitate), has provided researchers with a powerful and safe tool to dynamically trace the metabolic fate of fatty acids in vivo and in vitro. This technical guide offers an in-depth exploration of the application of this compound in FAO research, providing detailed experimental protocols, a comprehensive summary of quantitative data, and visual representations of key metabolic pathways and workflows. By leveraging the insights from numerous studies, this document aims to equip researchers, scientists, and drug development professionals with the foundational knowledge to effectively design and execute sophisticated metabolic tracer studies.

Introduction to this compound as a Metabolic Tracer

Palmitic acid, a 16-carbon saturated fatty acid, is the most common saturated fatty acid in animals and plants and a central molecule in energy metabolism.[1][2] The use of its stable isotope-labeled form, this compound, where all 16 carbon atoms are replaced with the 13C isotope, allows for the precise tracking of its absorption, transport, and metabolic conversion within biological systems.[3] Unlike radioactive isotopes, stable isotopes like 13C are non-radioactive and safe for human studies, making them invaluable for clinical research.[4] The fundamental principle behind using [U-13C]palmitate lies in the ability to detect the 13C label in downstream metabolites, such as acetyl-CoA, tricarboxylic acid (TCA) cycle intermediates, and expired CO2, using techniques like mass spectrometry and isotope ratio mass spectrometry.[4][5] This provides a dynamic and quantitative measure of fatty acid oxidation rates and the contribution of palmitate to various metabolic pathways.

Core Applications in Research and Drug Development

The application of this compound spans a wide range of research areas, from fundamental metabolic studies to the evaluation of therapeutic interventions. Key applications include:

-

Measuring whole-body and tissue-specific fatty acid oxidation: In vivo tracer studies using continuous infusion of [U-13C]palmitate allow for the determination of plasma free fatty acid turnover and oxidation rates.[4][6]

-

Investigating the metabolic fate of fatty acids: By tracing the 13C label, researchers can elucidate how different cell types and tissues, such as skeletal muscle and liver, handle fatty acids, including oxidation, esterification into triglycerides and phospholipids, and incorporation into other metabolites.[7][8][9]

-

Elucidating disease mechanisms: Studies have utilized [U-13C]palmitate to uncover alterations in fatty acid metabolism in conditions like type 2 diabetes, where skeletal muscle shows impaired oxidation of palmitate.[8]

-

Screening and validating drug candidates: The impact of novel therapeutic agents on fatty acid oxidation can be quantitatively assessed by measuring changes in the flux of 13C from palmitate to CO2 or other downstream metabolites.

Experimental Protocols

The successful implementation of this compound tracer studies hinges on meticulous experimental design and execution. Below are detailed methodologies for key in vivo and in vitro experiments.

In Vivo Human/Animal Studies: Continuous Isotope Infusion

This protocol is designed to measure whole-body fatty acid turnover and oxidation.

1. Tracer Preparation:

-

[1-13C]palmitic acid or [U-13C]palmitate is bound to albumin to create a physiological infusion solution.[4]

-

A weighed quantity of palmitic acid is dissolved in a solvent like hexane.[4]

-

An equimolar amount of potassium hydroxide (KOH) in methanol is added, and the solution is evaporated to dryness under nitrogen gas.[4]

-

The resulting potassium salt of palmitic acid is dissolved in preheated water and passed through a sterile filter into a commercially available human albumin solution.[4]

2. Subject Preparation:

-

Subjects are typically studied in a post-absorptive state (overnight fast).[6]

-

Baseline blood and breath samples are collected to determine background 13C enrichment.[4]

3. Tracer Infusion:

-

A priming dose of NaH13CO3 may be administered to prime the bicarbonate pool and achieve a faster isotopic steady state in expired CO2.[4][6]

-

A continuous intravenous infusion of the [13C]palmitate-albumin complex is initiated at a constant rate (e.g., 0.03-0.04 µmol/kg/min).[10]

-

Isotopic equilibrium in plasma fatty acids is typically reached within 30-60 minutes.[10]

4. Sample Collection:

-

Blood samples are collected at regular intervals during the infusion to measure plasma palmitate enrichment.[4]

-

Expired air is collected in bags to determine the isotopic enrichment of expired CO2.[4]

5. Sample Analysis:

-

Plasma palmitate is extracted, derivatized, and its 13C enrichment is determined by gas chromatography-mass spectrometry (GC-MS).[4]

-

The 13C enrichment of expired CO2 is measured using an isotope ratio mass spectrometer.[4]

6. Calculation of Fatty Acid Oxidation:

-

The rate of appearance (Ra) of palmitate is calculated using the isotopic dilution principle.[6]

-

The rate of fatty acid oxidation is calculated from the enrichment of expired 13CO2, the total CO2 production rate (VCO2), and the plasma palmitate enrichment.[6] A correction factor for the retention of bicarbonate in the blood is often applied.[6]

In Vitro Cell Culture Studies: Metabolic Labeling

This protocol is used to trace the metabolic fate of palmitic acid in cultured cells.

1. Cell Culture and Treatment:

-

Cells (e.g., HEK293, HepG2) are cultured to the desired confluency.[5][9]

-

The culture medium is replaced with a medium containing [U-13C]palmitate complexed to BSA. A typical concentration is 100 µM.[5]

-

Cells are incubated with the labeled palmitate for various time points (e.g., 4, 8, 16 hours).[9]

2. Metabolite Extraction:

-

After incubation, the medium is removed, and cells are washed with a cold buffer.

-

Metabolites are extracted from the cells using a solvent system, such as a mixture of methanol, acetonitrile, and water.

3. Metabolite Analysis:

-

The extracted metabolites are analyzed by liquid chromatography-mass spectrometry (LC-MS) or GC-MS to identify and quantify 13C-labeled species.[9][11]

-

This allows for the measurement of 13C incorporation into TCA cycle intermediates, amino acids, and complex lipids.[5][9]

Quantitative Data Summary

The following tables summarize key quantitative data from various studies utilizing this compound. These values can serve as a reference for designing and interpreting experiments.

| Parameter | Value | Organism/System | Citation |

| Tracer Infusion Rate (in vivo) | 0.03-0.04 µmol/kg/min | Human | [10] |

| Time to Isotopic Equilibrium (Plasma) | 30-60 minutes | Human | [10] |

| [U-13C]palmitate Concentration (in vitro) | 100 µM | HEK293 cells | [5] |

| Palmitoyl-CoA 13C Enrichment (in vitro) | ~60% after 3 hours | HEK293 cells | [11] |

| 13CO2 Release from [U-13C]palmitate (Skeletal Muscle) | 15% of 13C uptake | Healthy Human Subjects | [8] |

| 13C-Glutamine Release from [U-13C]palmitate (Skeletal Muscle) | 6% of 13C uptake | Healthy Human Subjects | [8] |

| Tracer-derived Acylcarnitines (Plasma after bolus injection) | 0.82 ± 0.18 nmol/L | Mice | [7] |

| Tracer-derived Acylcarnitines (Muscle after bolus injection) | 0.95 ± 0.47 nmol/g protein | Mice | [7] |

| Tracer-derived Acylcarnitines (Liver after bolus injection) | 0.002 ± 0.001 nmol/g protein | Mice | [7] |

| Tracer-derived Triglycerides (Liver after bolus injection) | 511 ± 160 nmol/g protein | Mice | [7] |

| Tracer-derived Phosphatidylcholines (Liver after bolus injection) | 58 ± 9 nmol/g protein | Mice | [7] |

Signaling Pathways and Experimental Workflows

Visualizing the complex metabolic pathways and experimental procedures is crucial for a comprehensive understanding. The following diagrams, created using the DOT language, illustrate these processes.

Caption: Metabolic fate of this compound through β-oxidation and the TCA cycle.

Caption: Workflow for in vivo fatty acid oxidation measurement using continuous infusion.

Conclusion

This compound has emerged as an indispensable tool in the field of metabolic research. Its safety and versatility enable detailed investigations into fatty acid oxidation and its dysregulation in disease, both in preclinical models and human subjects. The methodologies and data presented in this guide provide a solid foundation for researchers and drug development professionals to harness the power of stable isotope tracing. By carefully designing and executing studies with [U-13C]palmitate, the scientific community can continue to unravel the complexities of fatty acid metabolism and accelerate the development of novel therapies for metabolic disorders. The ability to quantitatively track the fate of fatty acids provides a direct and powerful readout of metabolic phenotype, offering a crucial advantage in the pursuit of precision medicine.

References

- 1. Palmitic acid (U-¹³Cââ, 98%) - Cambridge Isotope Laboratories, CLM-409-0.5 [isotope.com]

- 2. caymanchem.com [caymanchem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. 2024.sci-hub.se [2024.sci-hub.se]

- 5. 13C Stable Isotope Tracing Reveals Distinct Fatty Acid Oxidation Pathways in Proliferative vs. Oxidative Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. metsol.com [metsol.com]

- 7. researchgate.net [researchgate.net]

- 8. The fate of [U-(13)C]palmitate extracted by skeletal muscle in subjects with type 2 diabetes and control subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Stable Isotope-Labeled Lipidomics to Unravel the Heterogeneous Development Lipotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Stable isotope-labeled tracers for the investigation of fatty acid and triglyceride metabolism in humans in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Factors to consider in using [U-C]palmitate for analysis of sphingolipid biosynthesis by tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

A Guide to Stable Isotope Labeling with Palmitic Acid: Tracing Fatty Acid Metabolism in Research and Drug Development

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of stable isotope labeling with palmitic acid, a powerful technique for elucidating the metabolic fate and signaling roles of this key saturated fatty acid. Palmitic acid, the most common saturated fatty acid in the human body, is not only a crucial energy source and structural component of cell membranes but also a potent signaling molecule implicated in a range of physiological and pathological processes, including metabolic diseases, cardiovascular conditions, and cancer.[1] Stable isotope labeling allows for the precise tracking of palmitic acid as it is incorporated into complex lipids, oxidized for energy, or influences cellular signaling cascades, offering invaluable insights for both basic research and therapeutic development.[2]

Core Concepts of Stable Isotope Labeling

Stable isotope labeling involves the use of molecules in which one or more atoms have been replaced with a heavier, non-radioactive isotope, such as carbon-13 (¹³C) or deuterium (²H). These labeled molecules are chemically identical to their unlabeled counterparts and are processed by cells in the same manner.[2] By introducing a ¹³C-labeled palmitic acid tracer into a biological system, researchers can distinguish it from the endogenous pool of unlabeled palmitic acid. Analytical techniques like mass spectrometry (MS) can then be used to detect and quantify the labeled molecules and their metabolic products, providing a dynamic view of fatty acid metabolism.[3]

Applications in Research and Drug Development

The use of stable isotope-labeled palmitic acid has broad applications across various research fields:

-

Metabolic Research: Tracing the flux of palmitic acid through metabolic pathways such as β-oxidation, triglyceride synthesis, and phospholipid remodeling. This helps in understanding the pathophysiology of metabolic disorders like non-alcoholic fatty liver disease (NAFLD) and insulin resistance.[3]

-

Cell Signaling: Investigating how palmitic acid and its metabolites influence signaling pathways involved in inflammation, apoptosis, and cell proliferation.[4][5]

-

Drug Development: Assessing the efficacy of therapeutic agents that target lipid metabolism. By tracking the metabolic fate of labeled palmitic acid, researchers can determine if a drug effectively inhibits or enhances a specific metabolic process. Stable isotope labeling is a valuable tool in preclinical studies to understand a drug's mechanism of action and its impact on metabolic pathways.[2]

Experimental Workflow

A typical experimental workflow for stable isotope labeling with palmitic acid in a cell culture model involves several key steps, from the preparation of the labeling medium to the final analysis of labeled lipids.

Detailed Experimental Protocols

Preparation of ¹³C-Palmitic Acid Labeling Medium

A common method for preparing the labeling medium involves complexing the ¹³C-palmitic acid with bovine serum albumin (BSA) to ensure its solubility and facilitate cellular uptake.

-

Stock Solution Preparation: Prepare a stock solution of ¹³C₁₆-palmitic acid (e.g., 4.3 mM) in a suitable solvent like ethanol.[6]

-

BSA Solution: Prepare a solution of fatty acid-free BSA (e.g., 1.5% w/v) in the desired cell culture medium (e.g., DMEM).[6]

-

Complexation: Slowly add the ¹³C-palmitic acid stock solution to the BSA-containing medium while stirring to allow for the formation of the palmitic acid-BSA complex.

-

Sterilization: Sterilize the final labeling medium by filtration through a 0.22 µm filter.

Cell Culture and Labeling

-

Cell Seeding: Seed the cells of interest (e.g., HepG2 cells) in culture plates and allow them to reach the desired confluency (e.g., 80-90%).

-

Medium Replacement: Remove the growth medium and replace it with the prepared ¹³C-palmitic acid labeling medium.

-

Incubation: Incubate the cells for the desired time points (e.g., 4, 8, and 16 hours) to allow for the uptake and metabolism of the labeled palmitic acid.[3]

Lipid Extraction (Bligh and Dyer Method)

This method is widely used for the extraction of total lipids from biological samples.

-

Cell Harvesting: After incubation, wash the cells with ice-cold phosphate-buffered saline (PBS) and harvest them.

-

Homogenization: Homogenize the cell pellet in a mixture of chloroform and methanol (1:2, v/v).

-

Phase Separation: Add chloroform and water to the homogenate to achieve a final ratio of 2:2:1.8 (chloroform:methanol:water), which will induce phase separation.

-

Lipid Collection: Centrifuge the mixture to separate the phases. The lower chloroform phase, containing the lipids, is carefully collected.

-

Drying: Dry the collected lipid extract under a stream of nitrogen gas.

Mass Spectrometry Analysis

The dried lipid extract is reconstituted in an appropriate solvent for analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS) or gas chromatography-mass spectrometry (GC-MS).

-

Chromatographic Separation: The different lipid species are separated based on their physicochemical properties using either liquid or gas chromatography.

-

Mass Spectrometry Detection: The separated lipids are ionized and their mass-to-charge ratio is measured. The incorporation of ¹³C atoms results in a predictable mass shift, allowing for the identification and quantification of labeled lipid species.[3]

Quantitative Data Presentation

The following tables summarize hypothetical quantitative data derived from a study where HepG2 cells were treated with 0.3 mM ¹³C₁₆-palmitic acid for 4, 8, and 16 hours. The data represents the percentage of the labeled fraction for various lipid classes, showcasing the dynamic changes in lipid metabolism over time.[3]

Table 1: Labeled Fractions of Glycerolipids in ¹³C₁₆-Palmitic Acid-Treated HepG2 Cells

| Lipid Class | 4 hours (%) | 8 hours (%) | 16 hours (%) |

| Diacylglycerol (DG) | 15.2 ± 2.1 | 25.8 ± 3.5 | 38.4 ± 4.2 |

| Triacylglycerol (TG) | 8.5 ± 1.5 | 18.2 ± 2.8 | 29.7 ± 3.9 |

Table 2: Labeled Fractions of Phospholipids in ¹³C₁₆-Palmitic Acid-Treated HepG2 Cells

| Lipid Class | 4 hours (%) | 8 hours (%) | 16 hours (%) |

| Phosphatidylcholine (PC) | 10.1 ± 1.8 | 19.5 ± 2.4 | 27.3 ± 3.1 |

| Phosphatidylethanolamine (PE) | 7.9 ± 1.2 | 15.3 ± 2.1 | 22.6 ± 2.8 |

| Lysophosphatidylcholine (LPC) | 5.4 ± 0.9 | 11.2 ± 1.5 | 16.8 ± 2.2 |

Table 3: Labeled Fractions of Other Lipids in ¹³C₁₆-Palmitic Acid-Treated HepG2 Cells

| Lipid Class | 4 hours (%) | 8 hours (%) | 16 hours (%) |

| Palmitoylcarnitine | 22.5 ± 3.1 | 35.1 ± 4.0 | 45.9 ± 5.3 |

| Ceramide (Cer) | 12.8 ± 1.9 | 21.7 ± 2.6 | 30.1 ± 3.5 |

Palmitic Acid-Induced Signaling Pathways

Palmitic acid can activate several signaling pathways, leading to cellular responses such as inflammation and apoptosis. The diagram below illustrates some of the key pathways initiated by palmitic acid.

Palmitic acid can also modulate the PI3K/AKT signaling pathway, which is crucial for cell growth, proliferation, and survival. In some contexts, palmitic acid has been shown to inhibit this pathway, contributing to its anti-tumor effects.[5][7]

Conclusion

Stable isotope labeling with palmitic acid is an indispensable tool for researchers and drug developers seeking to understand the intricate roles of this fatty acid in health and disease. By providing a dynamic and quantitative view of its metabolism and signaling functions, this technique offers the potential to uncover novel therapeutic targets and accelerate the development of effective treatments for a wide range of metabolic and proliferative disorders.

References

- 1. Palmitic acid is an intracellular signaling molecule involved in disease development - PMC [pmc.ncbi.nlm.nih.gov]

- 2. metsol.com [metsol.com]

- 3. Stable Isotope-Labeled Lipidomics to Unravel the Heterogeneous Development Lipotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Frontiers | Molecular mechanism of palmitic acid and its derivatives in tumor progression [frontiersin.org]

- 6. academic.oup.com [academic.oup.com]

- 7. researchgate.net [researchgate.net]

Understanding 13C Enrichment in Lipidomics: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the principles, methodologies, and applications of 13C enrichment in the field of lipidomics. Stable isotope tracing with 13C has become an indispensable tool for quantitatively analyzing the dynamics of lipid metabolism, offering profound insights into cellular physiology, disease mechanisms, and the effects of therapeutic interventions.[1] By tracing the metabolic fate of 13C-labeled precursors, researchers can move beyond static snapshots of the lipidome to uncover the intricate network of metabolic fluxes that govern lipid synthesis, transport, and degradation.[2][3]

Core Concepts: Unraveling Lipid Dynamics with 13C

At the heart of 13C-based lipidomics is the use of stable, non-radioactive isotopes to label and track molecules through metabolic pathways.[1][4] Unlike radioactive isotopes, stable isotopes are safe for a wide range of applications, including studies in humans, children, and pregnant women.[4]

Stable Isotope Tracing: This technique involves introducing a substrate, such as glucose or a fatty acid, enriched with the 13C isotope into a biological system (cells, tissues, or whole organisms).[1][5] The 13C atoms from the tracer are incorporated into downstream metabolites, including various lipid species.[6] By measuring the extent and pattern of 13C incorporation, it is possible to elucidate the flow of carbon through metabolic networks.[6]

Metabolic Flux Analysis (MFA): 13C-MFA is a powerful analytical technique used to quantify the rates (fluxes) of intracellular metabolic pathways.[6][7] By analyzing the mass isotopomer distributions (MIDs) of 13C-labeled metabolites, researchers can construct and refine metabolic models to calculate the rates of reactions within the cell.[1] This provides a dynamic view of cellular metabolism that is not attainable through traditional concentration measurements alone.[8]

Isotopologues and Isotopomers:

-

Isotopologues are molecules that differ only in their isotopic composition (e.g., a lipid containing one 13C atom versus the same lipid with no 13C atoms). The mass spectrometer distinguishes these based on their mass-to-charge (m/z) ratio.[9]

-

Isotopomers are molecules that have the same number of isotopic atoms but differ in their positions within the molecule. Positional information is often determined using techniques like tandem mass spectrometry (MS/MS) or Nuclear Magnetic Resonance (NMR) spectroscopy.

Experimental Design and Protocols

A well-designed 13C labeling experiment is crucial for obtaining high-quality, reproducible data.[1] The choice of tracer, labeling duration, and biological system are key considerations.

Common 13C Tracers in Lipidomics

The selection of a 13C-labeled tracer depends on the specific metabolic pathway under investigation.

| 13C Tracer | Primary Metabolic Entry Point | Key Lipid Pathways Traced | References |

| [U-13C]-Glucose | Glycolysis -> Acetyl-CoA | De novo fatty acid synthesis (glycerol backbone and acyl chains), cholesterol synthesis. | [2][10] |

| [U-13C]-Glutamine | TCA Cycle (via α-ketoglutarate) | Reductive carboxylation for fatty acid synthesis, anaplerosis. | [11] |

| [U-13C]-Fatty Acids (e.g., Palmitate, Oleate) | Fatty Acid Activation -> Acyl-CoA | Fatty acid elongation, desaturation, incorporation into complex lipids (triglycerides, phospholipids), fatty acid oxidation. | [12][13] |

| [1,2-13C]-Acetate | Acetyl-CoA Synthesis | De novo fatty acid synthesis, cholesterol synthesis. | [14] |

Experimental Workflow

A typical 13C labeling experiment involves several key stages, from cell culture to data analysis.

Caption: General workflow of a 13C lipidomics experiment.

Protocol 1: In Vitro 13C Labeling of Cultured Cells

This protocol provides a general framework for labeling adherent mammalian cells.

Materials:

-

Cell culture medium deficient in the nutrient to be replaced with a labeled version (e.g., glucose-free DMEM).

-

13C-labeled tracer (e.g., [U-13C]-Glucose).

-

Complete growth medium.

-

Phosphate-buffered saline (PBS).

-

Trypsin-EDTA.

-

Cold methanol or other quenching solution.

-

Cell scraper.

Procedure:

-

Cell Seeding: Plate cells at a density that will ensure they are in the exponential growth phase at the time of labeling.[10]

-

Preparation for Labeling: Once cells reach the desired confluency (typically 70-80%), aspirate the growth medium and wash the cells twice with pre-warmed PBS.[10]

-

Labeling: Add the pre-warmed labeling medium containing the 13C tracer to the cells.[10] The concentration of the tracer should be optimized for the specific cell line and experimental goals.

-

Incubation: Incubate the cells for a predetermined period. Time-course experiments are often necessary to determine when isotopic steady-state is reached.

-

Metabolism Quenching and Cell Harvesting:

-

To halt metabolic activity, quickly aspirate the labeling medium.

-

Immediately wash the cells with ice-cold PBS.

-

Add a sufficient volume of an ice-cold quenching solution (e.g., 80% methanol) and place the plates on dry ice.

-

Scrape the cells and collect the cell lysate into a pre-chilled tube.

-

-

Sample Storage: Store the collected samples at -80°C until lipid extraction.[15]

Protocol 2: In Vivo 13C Labeling in Animal Models

This protocol outlines a general approach for labeling in mice.

Materials:

-

13C-labeled tracer formulated for injection or dietary administration.

-

Anesthetic.

-

Surgical tools for tissue collection.

-

Liquid nitrogen.

Procedure:

-

Acclimatization: Acclimate animals to the housing conditions and diet.

-

Tracer Administration: The method of administration depends on the experimental design. Common methods include:

-

Intravenous (IV) or Intraperitoneal (IP) Injection: Provides a bolus of the tracer.[11][13] IP injections have been shown to achieve higher labeling levels than tail vein injections or oral gavage.[11]

-

Dietary Administration: Involves feeding the animals a diet containing the 13C-labeled nutrient for a specified period.

-

-

Labeling Duration: The duration of labeling is critical and can range from minutes to days depending on the turnover rate of the lipids of interest.[11]

-

Tissue Collection:

-

Anesthetize the animal at the designated time point.

-

Perform a blood draw (e.g., via cardiac puncture) to collect plasma.

-

Quickly dissect the tissues of interest.

-

-

Quenching: Immediately freeze-clamp the tissues in liquid nitrogen to stop all metabolic activity.[15]

-

Sample Storage: Store the collected tissues and plasma at -80°C until processing.[15]

Sample Preparation: Lipid Extraction

Proper lipid extraction is critical for accurate lipidomics analysis.[16][17] The choice of method depends on the lipid classes of interest and the downstream analytical platform.

Common Extraction Methods:

-

Bligh-Dyer and Folch Methods: These are classic two-phase liquid-liquid extraction methods using chloroform and methanol.[18] They are considered benchmarks in the field.[18]

-

Methyl-tert-butyl ether (MTBE) Method: A two-phase method that is often preferred for its lower toxicity and efficiency in extracting a broad range of lipids.[13][18][19]

-

One-Phase Extractions: Using solvents like methanol, isopropanol, or acetonitrile, these methods are simpler but may result in incomplete extraction of nonpolar lipids like triglycerides and cholesteryl esters.[18][20]

Protocol 3: MTBE-Based Lipid Extraction

This protocol is adapted for mass spectrometry-based lipidomics.[19]

Materials:

-

Cold methanol.

-

Cold MTBE.

-

Water.

-

Centrifuge.

-

Vacuum concentrator (e.g., SpeedVac).

Procedure:

-

To the cell pellet or homogenized tissue, add 200 µL of cold methanol and 800 µL of cold MTBE.[19]

-

Vortex thoroughly to ensure mixing and protein precipitation.[19]

-

Add 200 µL of water to induce phase separation.[19]

-

Centrifuge the mixture at 10,000 x g for 10 minutes at 4°C to separate the aqueous and organic phases.[19]

-

Carefully collect the upper organic phase, which contains the lipids.[19]

-

Dry the collected organic phase in a vacuum concentrator.[19]

-

Store the dried lipid extract at -80°C until analysis.[19]

-

For analysis, reconstitute the sample in an appropriate solvent mixture (e.g., acetonitrile/isopropanol/water).[19]

Analytical Techniques

Mass spectrometry and nuclear magnetic resonance are the primary analytical platforms for analyzing 13C-enriched lipids.[18]

Mass Spectrometry (MS)

MS-based techniques are widely used due to their high sensitivity and speed.[18] They are often coupled with chromatographic separation methods like liquid chromatography (LC) or gas chromatography (GC).[4]

-

LC-MS: The preferred method for analyzing intact lipids. High-resolution mass spectrometers (e.g., Orbitrap, Q-TOF) are essential for resolving the complex isotopic patterns of labeled lipids.[21]

-

GC-MS: Typically used for the analysis of fatty acids after they have been derivatized to fatty acid methyl esters (FAMEs).[9]

Nuclear Magnetic Resonance (NMR) Spectroscopy

While less sensitive than MS, NMR provides detailed structural information, including the specific position of 13C atoms within a molecule.[22][23] This is particularly valuable for distinguishing between isotopomers.[22] 13C-NMR can be used to analyze lipid extracts and, in some cases, intact cells or organisms.[23]

Data Analysis and Interpretation

Raw data from MS or NMR requires several processing steps to yield meaningful biological insights.

Caption: Logical flow of data analysis in 13C-lipidomics.

Correction for Natural 13C Abundance: A critical step in data analysis is to correct for the natural abundance of 13C (approximately 1.1%).[3][24] This is because even in unlabeled lipids, there is a baseline level of 13C that contributes to the isotopic peaks.[3][24] Software tools like IsoCor and AccuCor are used to perform this deconvolution, revealing the true incorporation of the 13C label from the tracer.[15][24]

Calculating Fractional Contribution: This metric determines the percentage of a lipid pool that is newly synthesized from the 13C tracer over the labeling period. It is a key parameter for understanding the dynamics of lipid synthesis.

Example of 13C Enrichment Data:

The table below illustrates hypothetical 13C enrichment data for different lipid species in cells labeled with [U-13C]-glucose.

| Lipid Species | Mean Fractional Contribution (%) | Standard Deviation (%) | Interpretation |

| Palmitate (16:0) | 45.2 | 3.1 | High rate of de novo synthesis. |

| Stearate (18:0) | 38.6 | 2.8 | Significant de novo synthesis and elongation from palmitate. |

| Oleate (18:1) | 25.1 | 2.2 | Lower de novo synthesis, may also be taken up from media. |

| Phosphatidylcholine (PC 34:1) | 18.5 | 1.9 | Reflects the incorporation of newly synthesized fatty acids into phospholipids. |

| Triacylglycerol (TAG 52:2) | 60.8 | 4.5 | Rapid turnover and storage of newly synthesized fatty acids. |

Applications in Research and Drug Development

13C-based lipidomics has a wide range of applications, from basic research to clinical translation.[25]

-

Understanding Disease Metabolism: This technique is instrumental in elucidating the metabolic reprogramming that occurs in diseases like cancer, non-alcoholic fatty liver disease (NAFLD), and diabetes.[1][12]

-

Target Identification and Validation: By identifying critical nodes in lipid metabolic pathways, 13C-MFA can help pinpoint novel drug targets.[1][26]

-

Mechanism of Action Studies: Researchers can use stable isotope tracing to understand how drugs perturb lipid metabolism and exert their therapeutic effects.[1][26]

-

Biomarker Discovery: Dynamic changes in lipid fluxes can serve as sensitive biomarkers for disease diagnosis and prognosis.[26][27]

Signaling Pathway Example: De Novo Fatty Acid Synthesis

The diagram below illustrates a simplified pathway for de novo fatty acid synthesis, a common pathway investigated using 13C-glucose.

Caption: Simplified de novo fatty acid synthesis pathway.

By providing a quantitative and dynamic view of lipid metabolism, 13C enrichment techniques offer unparalleled insights for researchers and drug developers. The careful application of the protocols and analytical strategies outlined in this guide will enable the generation of robust and reliable data, ultimately advancing our understanding of the critical roles lipids play in health and disease.

References

- 1. benchchem.com [benchchem.com]

- 2. Lipidome-wide 13C flux analysis: a novel tool to estimate the turnover of lipids in organisms and cultures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Analytical Considerations of Stable Isotope Labelling in Lipidomics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. joe.bioscientifica.com [joe.bioscientifica.com]

- 5. Stable isotope-labeled tracers for the investigation of fatty acid and triglyceride metabolism in humans in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]

- 7. Frontiers | 13C Metabolic Flux Analysis of Enhanced Lipid Accumulation Modulated by Ethanolamine in Crypthecodinium cohnii [frontiersin.org]

- 8. Quantifications of Lipid Kinetics In Vivo Using Stable Isotope Tracer Methodology - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A Simple Method for Measuring Carbon-13 Fatty Acid Enrichment in the Major Lipid Classes of Microalgae Using GC-MS - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Protocol to track the biosynthesis of cholesterol in cultured HCC cells using 13C compound-specific stable isotopic tracers - PMC [pmc.ncbi.nlm.nih.gov]

- 11. f1000research.com [f1000research.com]

- 12. Application Note 31 â Tracing Lipid Diposition in vivo Using Stable Isotope-Labeled Fatty Acids and Mass Spectrometry [isotope.com]

- 13. researchgate.net [researchgate.net]

- 14. 13C-labeling reveals how membrane lipid components contribute to triacylglycerol accumulation in Chlamydomonas - PMC [pmc.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

- 16. [PDF] Exploring the Lipidome: Current Lipid Extraction Techniques for Mass Spectrometry Analysis | Semantic Scholar [semanticscholar.org]

- 17. Exploring the Lipidome: Current Lipid Extraction Techniques for Mass Spectrometry Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Exploring the Lipidome: Current Lipid Extraction Techniques for Mass Spectrometry Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Lipid Extraction for Mass Spectrometry Lipidomics [protocols.io]

- 20. pubs.acs.org [pubs.acs.org]

- 21. eprints.soton.ac.uk [eprints.soton.ac.uk]

- 22. NMR Methods for Determining Lipid Turnover via Stable Isotope Resolved Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]

- 23. A high-resolution 13C NMR approach for profiling fatty acid unsaturation in lipid extracts and in live Caenorhabditiselegans - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Analytical Considerations of Stable Isotope Labelling in Lipidomics [mdpi.com]

- 25. Lipidomics: Techniques, applications, and outcomes related to biomedical sciences - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Application of Lipidomics in Pharmaceutical Research - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]

- 27. Lipidomics analysis in drug discovery and development - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pivotal Role of 13C16-Palmitic Acid in Advancing De Novo Lipogenesis Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

De novo lipogenesis (DNL), the metabolic pathway responsible for synthesizing fatty acids from non-lipid precursors, is a critical area of investigation in metabolic diseases such as obesity, type 2 diabetes, and non-alcoholic fatty liver disease (NAFLD). Understanding the dynamics of DNL is paramount for developing effective therapeutic interventions. Stable isotope tracers, particularly fully labeled 13C16-palmitic acid, have emerged as indispensable tools for accurately tracing and quantifying the flux through this pathway. This technical guide provides an in-depth overview of the application of 13C16-palmitic acid in DNL studies, offering detailed experimental protocols, quantitative data summaries, and visual representations of key metabolic and signaling pathways.

Introduction to De Novo Lipogenesis and the Significance of Palmitic Acid

De novo lipogenesis is the endogenous process of converting excess carbohydrates and other substrates into fatty acids, which are subsequently esterified into triglycerides for storage or incorporated into other complex lipids.[1][2] Palmitic acid (C16:0) is the primary product of the DNL pathway, synthesized by the multi-enzyme complex fatty acid synthase (FASN).[2][3][4] From palmitic acid, other fatty acids can be formed through elongation and desaturation.[3][4] Given its position as the initial product, tracking the synthesis and fate of palmitic acid provides a direct measure of DNL activity.

The use of stable isotope-labeled tracers allows researchers to distinguish between endogenously synthesized fatty acids and those derived from dietary sources.[5] 13C16-Palmitic acid, in which all 16 carbon atoms are the heavy isotope 13C, offers a significant advantage over partially labeled tracers. Its distinct mass shift of +16 atomic mass units (amu) allows for clear and unambiguous detection by mass spectrometry, minimizing interference from the natural abundance of 13C in unlabeled molecules.[6] This enables precise quantification of newly synthesized lipids and their incorporation into various lipid classes.[6][7]

Quantitative Insights from 13C Tracer Studies in De Novo Lipogenesis

The application of 13C-labeled tracers has yielded valuable quantitative data on the contribution of DNL to the overall lipid pool under various physiological and pathological conditions. The following tables summarize key findings from studies utilizing stable isotope tracers to measure DNL.

| Condition | Species | Tracer Used | Key Findings | Reference |

| Fasting vs. Fed State | Human | [13C]acetate | The fraction of VLDL-palmitate from DNL was 0.91 ± 0.27% in the fasted state and increased to 1.64-1.97% in the fed state. | [8] |

| Acute Alcohol Consumption | Human | [1-13C]ethanol, [1-13C]acetate | The fractional contribution of DNL to VLDL-triglyceride palmitate increased from approximately 2% to 30% after alcohol consumption. However, the absolute rate of DNL accounted for less than 5% of the ingested alcohol dose. | [9] |

| In Vitro Lipid Synthesis | NIH/3T3 Fibroblasts | 13C16-palmitate | After 24 hours of incubation, cells synthesized 127 different 13C16-labeled lipid species, demonstrating the widespread incorporation of newly synthesized palmitate. | [6] |

| Sphingolipid Biosynthesis | HEK293 Cells | [U-13C]palmitate | After 3 hours, approximately 60% of the total palmitoyl-CoA pool was 13C-labeled. The rate of de novo synthesis of C16:0-ceramide was 62 ± 3 pmol/h per mg protein. | [10] |

Table 1: Summary of Quantitative Data from De Novo Lipogenesis Studies Using 13C Tracers.

Experimental Protocols for 13C16-Palmitic Acid-Based DNL Studies

Accurate and reproducible data in DNL studies hinge on meticulous experimental design and execution. Below are detailed methodologies for in vitro and in vivo experiments using 13C16-palmitic acid.

In Vitro Metabolic Labeling Protocol

This protocol is adapted for cultured cells to trace the incorporation of 13C16-palmitic acid into various lipid classes.

-

Cell Culture and Treatment:

-

Plate cells (e.g., NIH/3T3, HepG2) at a desired density and allow them to adhere and grow.

-

Prepare a stock solution of 13C16-palmitic acid complexed to bovine serum albumin (BSA) to enhance its solubility and cellular uptake. A typical concentration is 0.1 mmol/L.[6]

-

Incubate the cells with the 13C16-palmitate-BSA complex in culture media for various time points (e.g., 1, 6, 24 hours) to monitor the time-dependent incorporation of the tracer.[6]

-

-

Lipid Extraction:

-

After incubation, wash the cells with ice-cold phosphate-buffered saline (PBS).

-

Harvest the cells and perform lipid extraction using a modified Bligh-Dyer or Folch method. A common approach involves a single-phase extraction with a mixture of chloroform, methanol, and water.[11]

-

Collect the organic (chloroform) layer containing the lipids.

-

Dry the extracted lipids under a stream of nitrogen and store at -80°C until analysis.[11]

-

-

Sample Preparation for Mass Spectrometry:

-

Reconstitute the dried lipid extract in an appropriate solvent for chromatographic separation, such as a mixture of isopropanol, chloroform, and methanol.[11]

-

For analysis of fatty acid composition, lipids can be transesterified to fatty acid methyl esters (FAMEs) using methanolic HCl or BF3-methanol.

-

-

Mass Spectrometry Analysis:

-

Employ liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS) to separate and detect the 13C-labeled lipids.

-

For intact lipid analysis, LC-MS with a hydrophilic interaction liquid chromatography (HILIC) column can separate lipids based on their head group polarity.[6]

-

Utilize a high-resolution mass spectrometer capable of parallel reaction monitoring (PRM) or selected ion monitoring (SIM) to specifically detect the mass-shifted, 13C16-labeled lipid species.[6]

-

In Vivo Tracer Infusion Protocol

This protocol outlines a general procedure for in vivo DNL studies in animal models or human subjects.

-

Tracer Preparation and Administration:

-

Prepare a sterile solution of 13C16-palmitic acid for intravenous infusion. The tracer is typically complexed with human albumin.

-

Administer the tracer as a continuous intravenous infusion to achieve a steady-state concentration in the plasma.[12]

-

-

Blood and Tissue Sampling:

-

Collect blood samples at baseline and at regular intervals during the infusion to monitor the isotopic enrichment of plasma free fatty acids and lipids within different lipoprotein fractions (e.g., VLDL).

-

In animal studies, tissues of interest (e.g., liver, adipose tissue) can be collected at the end of the infusion period.

-

-

Lipid Isolation and Analysis:

-

Isolate plasma lipoproteins by ultracentrifugation.

-

Extract lipids from plasma, lipoprotein fractions, and tissue homogenates as described in the in vitro protocol.

-

Prepare lipid derivatives (e.g., FAMEs) as needed for GC-MS analysis.

-

Analyze the isotopic enrichment of palmitate and other fatty acids in the triglyceride fraction of VLDL using GC-MS or LC-MS.[9]

-

-

Calculation of DNL:

-

The fractional contribution of DNL to the VLDL-triglyceride palmitate pool can be calculated using mass isotopomer distribution analysis (MIDA) if a 13C-labeled precursor like acetate is used.[13]

-

When using 13C16-palmitate, the incorporation of the tracer into different lipid pools over time is measured to determine synthesis and turnover rates.

-

Visualizing the Landscape of De Novo Lipogenesis

Signaling Pathways Regulating De Novo Lipogenesis

The DNL pathway is tightly regulated by a complex network of signaling pathways and transcription factors in response to nutritional and hormonal cues.

Caption: Key signaling pathways regulating de novo lipogenesis.

Experimental Workflow for 13C16-Palmitic Acid Tracer Studies

The following diagram illustrates the typical workflow for an in vitro DNL study using 13C16-palmitic acid.

Caption: Workflow for in vitro DNL studies using 13C16-palmitic acid.

Applications in Drug Development

The ability to precisely measure DNL flux has significant implications for drug development, particularly for therapies targeting metabolic diseases. By using 13C16-palmitic acid as a tracer, researchers can:

-

Assess Target Engagement: Determine if a drug candidate effectively inhibits key enzymes in the DNL pathway, such as FASN or acetyl-CoA carboxylase (ACC).

-

Evaluate Pharmacodynamic Effects: Quantify the extent to which a therapeutic agent reduces DNL in preclinical models and in clinical trials.

-

Elucidate Mechanisms of Action: Understand the downstream metabolic consequences of inhibiting DNL, including effects on lipid profiles and insulin sensitivity.

-

Identify Patient Populations: Stratify patients based on their baseline DNL rates to identify those most likely to respond to a DNL-inhibiting therapy.

Conclusion

13C16-Palmitic acid is a powerful and precise tool for investigating de novo lipogenesis. Its use in metabolic tracer studies provides invaluable quantitative data on the regulation and dysregulation of this critical pathway. The detailed protocols and conceptual frameworks presented in this guide are intended to equip researchers, scientists, and drug development professionals with the knowledge to design and interpret experiments that will further our understanding of metabolic diseases and accelerate the development of novel therapeutics. The continued application of stable isotope methodologies will undoubtedly be central to future breakthroughs in metabolic research.

References

- 1. Regulation and Metabolic Significance of De Novo Lipogenesis in Adipose Tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Visualization and quantification of de novo lipogenesis using a FASN-2A-GLuc mouse model - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Fatty acids in the de novo lipogenesis pathway and incidence of type 2 diabetes: A pooled analysis of prospective cohort studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Frontiers | Impact of Dietary Palmitic Acid on Lipid Metabolism [frontiersin.org]

- 6. A parallel reaction monitoring-mass spectrometric method for studying lipid biosynthesis in vitro using 13C16-palmitate as an isotope tracer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. Measurement of de novo hepatic lipogenesis in humans using stable isotopes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. paulogentil.com [paulogentil.com]

- 10. Factors to consider in using [U-C]palmitate for analysis of sphingolipid biosynthesis by tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 11. academic.oup.com [academic.oup.com]

- 12. metsol.com [metsol.com]

- 13. metsol.com [metsol.com]

Unraveling Cellular Metabolism: A Technical Guide to the Foundational Principles of Metabolic Flux Analysis

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core principles and methodologies of Metabolic Flux Analysis (MFA). MFA is a powerful analytical technique used to quantify the rates (fluxes) of metabolic reactions within a biological system. By tracing the flow of metabolites through intricate biochemical networks, MFA offers unparalleled insights into cellular physiology, making it an indispensable tool in metabolic engineering, drug discovery, and the study of disease.

Core Principles of Metabolic Flux Analysis

At its heart, MFA is based on the principle of mass balance. For any given metabolite within a metabolic network at a pseudo-steady state, the rate of its production must equal the rate of its consumption. This principle can be mathematically represented by a system of linear equations, where the fluxes are the unknown variables.

The core components of an MFA study include:

-

A Stoichiometric Model: A detailed map of the metabolic network, including all relevant reactions and their stoichiometry.

-

Isotopic Tracers: Stable isotopes, most commonly ¹³C-labeled substrates (e.g., glucose, glutamine), are introduced into the biological system. These tracers allow for the tracking of carbon atoms as they are incorporated into various downstream metabolites.[1]

-

Analytical Measurements: Techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are used to measure the isotopic labeling patterns of intracellular metabolites.[1]

-

Computational Flux Estimation: Sophisticated software is used to solve the system of mass balance equations, integrating the experimental data to estimate the intracellular metabolic fluxes.[2]

Methodologies in Metabolic Flux Analysis

There are two primary approaches to MFA, distinguished by their assumptions about the isotopic state of the system:

-

Stationary ¹³C-MFA: This is the most common method and assumes that the system is at both a metabolic and isotopic steady state.[2] This means that the concentrations of metabolites and the isotopic labeling of these metabolites are constant over time.

-

Isotopically Non-Stationary ¹³C-MFA (INST-MFA): This technique is applied to systems at a metabolic steady state but during the transient phase before isotopic steady state is reached.[3] INST-MFA can provide more detailed information about flux dynamics and is particularly useful for systems that are slow to reach isotopic equilibrium.

Quantitative Data from Metabolic Flux Analysis Studies

MFA provides quantitative data on the rates of metabolic pathways. This data is often presented in tables that compare flux distributions between different experimental conditions, such as wild-type versus mutant strains or cells treated with a drug versus untreated controls.

Table 1: Comparison of Central Carbon Metabolism Fluxes in Wild-Type and Mutant E. coli

This table presents a comparison of metabolic fluxes in wild-type E. coli and a ppc mutant, which lacks the enzyme phosphoenolpyruvate carboxylase. Fluxes are normalized to the glucose uptake rate. Data from this table highlights how the genetic modification alters carbon flow through central metabolism.

| Reaction | Wild-Type Flux (molar ratio) | ppc Mutant Flux (molar ratio) |

| Glucose uptake | 100 | 100 |

| Glycolysis (G6P -> PEP) | 81.1 | 79.0 |

| Pentose Phosphate Pathway | 18.9 | 12.1 |

| PEP -> Pyruvate | 62.2 | 67.9 |

| Pyruvate -> Acetyl-CoA | 51.1 | 42.9 |

| Anaplerosis (PEP -> OAA) | 18.9 | 0 |

| TCA Cycle (oxidative) | 32.2 | 19.9 |

| Glyoxylate Shunt | 0 | 18.9 |

| Acetate Secretion | 15.0 | 2.1 |

Data adapted from a study on E. coli metabolism.[4]

Table 2: Metabolic Fluxes in a Cancer Cell Line

This table shows the estimated net and exchange fluxes for central carbon metabolism in the A549 cancer cell line. The data reveals the high glycolytic rate and glutamine utilization characteristic of many cancer cells.[5] Fluxes are given in relative units.

| Reaction | Net Flux (→) | 95% Confidence Interval |

| Glucose Uptake | 100 | - |

| Glycolysis (Glucose -> Pyruvate) | 85.3 | (83.1, 87.5) |

| Lactate Production | 70.1 | (68.2, 72.0) |

| Pentose Phosphate Pathway | 5.2 | (4.5, 5.9) |

| Pyruvate -> Acetyl-CoA (PDH) | 15.2 | (14.1, 16.3) |

| Glutamine Uptake | 35.8 | - |

| Glutamine -> α-Ketoglutarate | 35.8 | (34.0, 37.6) |

| TCA Cycle (α-KG -> OAA) | 30.5 | (28.9, 32.1) |

| Anaplerotic Carboxylation (Pyruvate -> OAA) | 5.3 | (4.6, 6.0) |

Data adapted from a study on A549 cancer cells.[5]

Experimental Protocols

¹³C Labeling of Adherent Mammalian Cells

This protocol outlines the general steps for labeling adherent mammalian cells with a ¹³C-labeled substrate.

-

Cell Seeding: Seed cells in culture plates at a density that allows them to reach 70-80% confluency on the day of the experiment.[6]

-

Media Preparation: One hour before labeling, replace the culture medium with fresh medium containing dialyzed fetal bovine serum to remove unlabeled metabolites.[7]

-

Labeling Initiation: At the time of labeling, aspirate the medium, perform a quick wash with substrate-free medium, and then add the pre-warmed labeling medium containing the ¹³C-labeled substrate (e.g., [U-¹³C₆]-glucose).[6][7]

-

Incubation: Incubate the cells for the desired labeling period. For stationary MFA, this is typically long enough to ensure isotopic steady state. For INST-MFA, samples are taken at multiple time points during the transient phase.

Quenching of Metabolism and Metabolite Extraction

Rapidly stopping all enzymatic activity is crucial for obtaining an accurate snapshot of the intracellular metabolic state.

-

Quenching: Quickly aspirate the labeling medium and immediately add an ice-cold quenching solution, such as 80% methanol, to the cells. Place the culture plates on dry ice for 10 minutes to ensure complete quenching.[6]

-

Cell Scraping and Collection: Scrape the cells in the cold quenching solution and transfer the cell suspension to a pre-chilled tube.

-

Extraction: Lyse the cells and extract the metabolites. A common method involves a three-phase extraction using a mixture of methanol, chloroform, and water to separate polar metabolites, lipids, and proteins.[8]

-

Sample Preparation for Analysis: Collect the polar phase containing the metabolites of interest and dry it down under a stream of nitrogen or using a vacuum concentrator.[7] The dried extracts can then be stored at -80°C until analysis.

GC-MS Analysis of ¹³C-Labeled Amino Acids

GC-MS is a widely used technique for analyzing the labeling patterns of protein-derived amino acids, which provides valuable information about the fluxes in central carbon metabolism.[9][10]

-

Protein Hydrolysis: Hydrolyze the protein pellet from the metabolite extraction step using 6 M HCl at 110°C for 24 hours to break it down into individual amino acids.

-